![molecular formula C17H22N6 B2624760 2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-4-methylpyrimidine CAS No. 2380080-98-6](/img/structure/B2624760.png)
2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-4-methylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-4-methylpyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CBP-307 and belongs to the class of pyrimidine derivatives.
Wirkmechanismus
The mechanism of action of CBP-307 is not fully understood. However, it is believed to work by modulating the activity of certain enzymes and receptors in the body. CBP-307 has been shown to inhibit the activity of certain kinases that are involved in the regulation of cell growth and proliferation. It has also been shown to modulate the activity of certain receptors that are involved in the immune response.
Biochemical and Physiological Effects:
CBP-307 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. CBP-307 has also been shown to have neuroprotective effects and can improve cognitive function in animal models of neurological disorders. Additionally, CBP-307 has been shown to improve glucose metabolism and insulin sensitivity in animal models of metabolic diseases.
Vorteile Und Einschränkungen Für Laborexperimente
CBP-307 has several advantages for lab experiments. It is stable and can be easily synthesized in large quantities. CBP-307 is also soluble in water, which makes it easy to administer to animals in preclinical studies. However, CBP-307 has some limitations for lab experiments. It has low bioavailability and a short half-life, which can make it difficult to achieve therapeutic concentrations in vivo.
Zukünftige Richtungen
There are several future directions for the study of CBP-307. One potential direction is the development of CBP-307 as a therapeutic agent for the treatment of cancer, neurological disorders, and metabolic diseases. Another potential direction is the study of CBP-307 as a modulator of the immune system for the treatment of autoimmune diseases and immunotherapy. Additionally, further research is needed to fully understand the mechanism of action of CBP-307 and to optimize its pharmacokinetic properties for in vivo use.
Synthesemethoden
CBP-307 can be synthesized through a multi-step process involving the reaction of 4-methylpyrimidine-2-carboxylic acid with 6-cyclobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine in the presence of a palladium catalyst. The resulting intermediate is then reacted with piperazine in the presence of a base to obtain CBP-307.
Wissenschaftliche Forschungsanwendungen
CBP-307 has shown promising results in various scientific research studies. It has been studied for its potential use in the treatment of cancer, neurological disorders, and metabolic diseases. CBP-307 has also been studied for its effects on the immune system and its potential use in immunotherapy. Additionally, CBP-307 has been studied for its role in modulating the activity of certain enzymes and receptors in the body.
Eigenschaften
IUPAC Name |
2-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-4-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6/c1-13-5-6-18-17(21-13)23-9-7-22(8-10-23)16-11-15(19-12-20-16)14-3-2-4-14/h5-6,11-12,14H,2-4,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFRIFUONAXEZQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCN(CC2)C3=NC=NC(=C3)C4CCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclobutyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

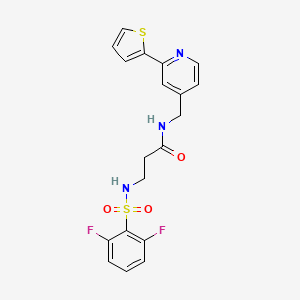
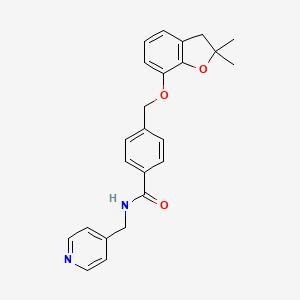
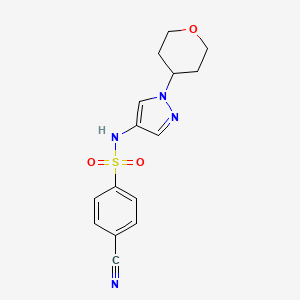
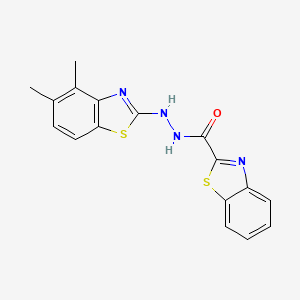
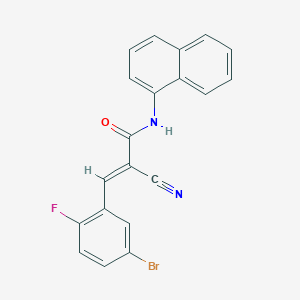
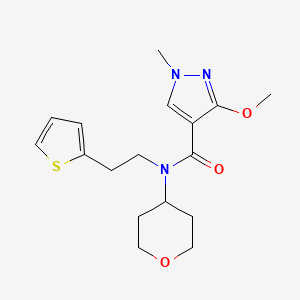
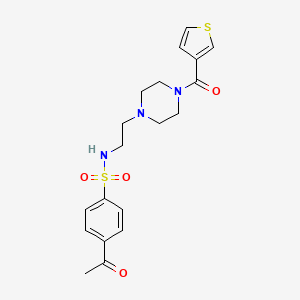
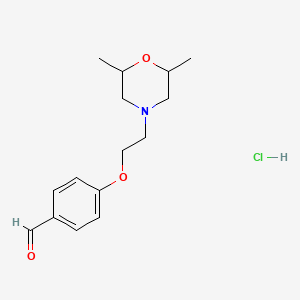

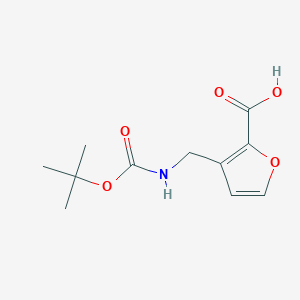
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide](/img/structure/B2624694.png)

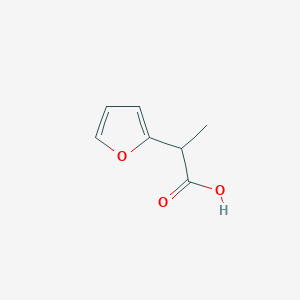
![N-(1-Methylpyrazol-4-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2624699.png)